Product packaging for 1-(2-Chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea(Cat. No.:CAS No. 58994-96-0)

1-(2-Chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea

Numéro de catalogue: B1678807
Numéro CAS: 58994-96-0
Poids moléculaire: 327.72 g/mol
Clé InChI: AHHFEZNOXOZZQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ranimustine, also known as MCNU and marketed under the name Cymerin, is a nitrosourea compound classified as an alkylating agent . Its primary research application and established efficacy in clinical settings have been in the study of hematological malignancies, particularly chronic myelogenous leukemia (CML) and polycythemia vera . The core research value of Ranimustine lies in its potent mechanism of action. As an alkylating agent, it forms covalent bonds with DNA, leading to the creation of interstrand and intrastrand cross-links that disrupt DNA replication and transcription . This DNA damage ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells, making it a valuable tool for investigating cancer biology and therapeutic strategies . A key characteristic that enhances its research utility is its ability to penetrate the blood-brain barrier, allowing for the study of its effects on central nervous system (CML) tumors that are often challenging to target . When used in research models, Ranimustine is typically administered intravenously . Researchers should note that its cytotoxicity is associated with myelosuppression, a common side effect of alkylating agents, which should be monitored in relevant experimental models . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18ClN3O7 B1678807 1-(2-Chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea CAS No. 58994-96-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHFEZNOXOZZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866725
Record name Methyl 6-{[(2-chloroethyl)(nitroso)carbamoyl]amino}-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58994-96-0
Record name MCNU
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Molecular and Cellular Mechanisms of Action of Ranimustine

DNA Alkylation Processes

The foundational mechanism of ranimustine's anticancer activity is its ability to alkylate DNA. This process involves the transfer of an alkyl group from the drug to the DNA molecule, leading to significant structural and functional alterations.

As an alkylating agent, ranimustine forms covalent bonds with DNA molecules. patsnap.compatsnap.com This chemical reaction is central to its function, creating stable adducts that disrupt the normal architecture and processing of the genetic material. The formation of these covalent linkages is a critical initiating event that leads to the drug's therapeutic effects. nih.gov

A significant consequence of DNA alkylation by ranimustine is the formation of cross-links. These can be categorized as:

Intrastrand cross-links: Covalent bonds formed between two nucleotides on the same DNA strand. patsnap.comwikipedia.org

Interstrand cross-links (ICLs): Covalent bonds formed between nucleotides on opposite strands of the DNA double helix. patsnap.comwikipedia.orgijbbb.org

ICLs are considered particularly cytotoxic lesions because they create a physical barrier that prevents the separation of the DNA strands, a process essential for fundamental cellular activities. nih.govnih.govnih.gov By preventing the unwinding of the DNA double helix, these cross-links effectively block critical cellular processes. patsnap.com

Table 1: Types of DNA Cross-Links Formed by Ranimustine

Cross-Link TypeDescriptionConsequence
Intrastrand Covalent linkage between two bases on the same DNA strand. patsnap.comwikipedia.orgCan distort the DNA helix and interfere with DNA processing enzymes.
Interstrand Covalent linkage between two bases on opposite DNA strands. patsnap.comwikipedia.orgijbbb.orgPrevents DNA strand separation, blocking replication and transcription. nih.govnih.gov

Ranimustine and other nitrosoureas exhibit a degree of specificity in their targeting of DNA bases. The N7 position of guanine (B1146940) is a primary site for alkylation by these agents due to its high nucleophilicity. patsnap.comnih.gov The attachment of an alkyl group to the N7 position of guanine is a key feature of its mechanism. patsnap.comnih.gov While N7-guanine is a major target, alkylation can also occur at other sites, such as the O6 position of guanine, which is another critical lesion that contributes to the cytotoxicity of nitrosoureas. researchgate.netresearchgate.net

Table 2: Primary Nucleobase Target of Ranimustine

Drug ClassPrimary Target SiteSignificance
Nitrosoureas (e.g., Ranimustine)N7 position of Guanine patsnap.comnih.govHighly nucleophilic site, leading to the formation of DNA adducts and cross-links. nih.govnih.gov
O6 position of Guanine researchgate.netresearchgate.netThis lesion can lead to interstrand cross-links and is a significant contributor to cytotoxicity. researchgate.net

Impact on DNA Replication and Transcription

The structural DNA damage induced by ranimustine, particularly the formation of interstrand cross-links, has a profound impact on DNA replication and transcription. patsnap.comnih.gov These processes require the separation of the two DNA strands to serve as templates. ICLs act as roadblocks, physically preventing the unwinding of the DNA helix by helicases. patsnap.comnih.gov This blockage stalls the progression of both replication forks and transcription complexes, leading to the inhibition of DNA synthesis and gene expression. wikipedia.orgnih.govmdpi.commdpi.com The inability of the cell to replicate its genome and transcribe essential genes is a direct cause of the potent cytotoxic effects of the drug. nih.gov

Induction of Cell Cycle Arrest Mechanisms

The presence of significant DNA damage, such as that caused by ranimustine, activates cellular DNA damage response (DDR) pathways. nih.gov A key outcome of DDR activation is the transient arrest of the cell cycle. patsnap.comyoutube.com This provides the cell with an opportunity to repair the DNA lesions before proceeding with division. youtube.com Ranimustine-induced damage often leads to arrest at the G2/M phase of the cell cycle. nih.govmdpi.comfrontiersin.org This checkpoint prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of genetic errors. nih.gov If the DNA damage is too extensive to be repaired, the sustained cell cycle arrest can serve as a prelude to apoptosis. nih.gov

Apoptosis Induction Pathways

When DNA damage is irreparable, the cell initiates a programmed cell death pathway known as apoptosis. patsnap.compatsnap.com Ranimustine is a potent inducer of apoptosis, which is the ultimate mechanism of its anticancer efficacy. patsnap.compatsnap.com The apoptotic cascade can be initiated through two main pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as extensive DNA damage. bio-techne.comresearchgate.net The damage signals lead to changes in the mitochondrial outer membrane permeability, regulated by the Bcl-2 family of proteins. bio-techne.comnih.gov This results in the release of cytochrome c from the mitochondria into the cytoplasm. nih.govyoutube.com Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3 and culminating in cell death. nih.govyoutube.com

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. bio-techne.comresearchgate.net While less directly implicated in the primary response to DNA damage, crosstalk exists between the intrinsic and extrinsic pathways. For instance, activated caspase-8 from the extrinsic pathway can cleave the protein Bid into tBid, which then activates the intrinsic pathway. nih.gov

The activation of executioner caspases leads to the systematic dismantling of the cell, characterized by chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. nih.gov

Dual Mechanism of Action: Alkylation and Carbamoylation

Ranimustine's therapeutic effect is primarily attributed to its dual chemical reactivity, which allows it to function as both an alkylating and a carbamoylating agent. patsnap.com This bifunctional nature enables the drug to target and disrupt multiple critical cellular components, leading to cell cycle arrest and apoptosis. patsnap.com

Upon administration, Ranimustine undergoes non-enzymatic decomposition to yield reactive intermediates. These intermediates are responsible for the subsequent alkylation of nucleic acids and the carbamoylation of proteins.

Alkylation: The alkylating activity of Ranimustine is central to its cytotoxic effects. The process involves the transfer of a 2-chloroethyl group to nucleophilic sites on DNA bases. A key target for this alkylation is the O6 position of guanine. nih.gov This initial reaction forms a chloroethyl monoadduct on the DNA strand. nih.gov

Following the formation of this monoadduct, a second, slower intramolecular rearrangement occurs. The chloroethyl group attached to the guanine can then react with a nucleophilic site on the opposite DNA strand, typically a cytosine residue, resulting in the formation of a covalent interstrand cross-link. wikipedia.org These cross-links physically prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription. patsnap.com The inability of the cell to replicate its DNA or transcribe essential genes leads to the activation of cell cycle checkpoints and ultimately triggers programmed cell death, or apoptosis. patsnap.com Studies on Ranimustine (MCNU) have confirmed that it induces labile sites at guanine positions within the DNA sequence. nih.gov

Carbamoylation: In addition to its DNA-damaging alkylating activity, Ranimustine also exhibits carbamoylating properties. This action is mediated by the isocyanate species generated during its decomposition. Isocyanates are reactive compounds that can covalently modify proteins by reacting with free amino groups.

Table 1: Dual Mechanism of Action of Ranimustine
MechanismMolecular TargetKey IntermediatePrimary Adduct/ModificationCellular Consequence
AlkylationDNA (primarily O6 of Guanine)2-chloroethyl diazonium ionO6-chloroethylguanine monoadduct, leading to interstrand cross-linksInhibition of DNA replication and transcription, cell cycle arrest, apoptosis
CarbamoylationProteins (e.g., ε-amino groups of lysine, N-terminal amino groups)IsocyanateCarbamoyl-lysine, carbamoylated N-terminiAlteration of protein structure and function, potential inhibition of DNA repair enzymes

Blood-Brain Barrier Permeation Mechanisms

A critical pharmacological feature of Ranimustine is its ability to effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. patsnap.com This characteristic is paramount for its clinical utility in the treatment of brain tumors. patsnap.com

The permeation of the BBB by small molecules is largely governed by their physicochemical properties. Key factors that facilitate passive diffusion across the lipid-rich membranes of the BBB endothelial cells include:

Lipophilicity: Lipophilic (fat-soluble) molecules can more readily dissolve in and traverse the lipid bilayers of cell membranes. Ranimustine is a lipophilic compound, which is a primary contributor to its ability to penetrate the BBB.

Molecular Size: Smaller molecules generally cross the BBB more easily than larger ones.

Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors can reduce the polarity of a molecule, enhancing its ability to cross the BBB.

While passive diffusion is a major route for lipophilic drugs like Ranimustine, other transport mechanisms at the BBB exist, including carrier-mediated transport and receptor-mediated transcytosis. youtube.com However, the primary mechanism for Ranimustine's entry into the central nervous system is believed to be passive diffusion, driven by its favorable physicochemical properties.

The structural features of Ranimustine, including its nitrosourea (B86855) core and the attached sugar moiety, result in a molecule with the requisite properties to navigate the stringent barrier of the BBB and exert its cytotoxic effects on intracranial malignancies.

Table 2: Physicochemical Properties of Ranimustine and their Relevance to BBB Permeation
PropertyValueRelevance to BBB Permeation
Molecular Weight327.72 g/molRelatively small molecular size facilitates passage across the BBB.
Lipophilicity (XLogP3-AA)-1.7While this calculated value suggests hydrophilicity, the consistent clinical observation of BBB penetration indicates that other factors or the molecule's overall character contribute to effective lipophilicity for BBB transit. The presence of the chloroethylnitrosourea moiety is a key feature of many BBB-penetrant anticancer drugs.
Hydrogen Bond Donor Count4A moderate number of hydrogen bond donors influences the molecule's polarity and interaction with the aqueous environment.

Preclinical Efficacy Studies of Ranimustine

In Vitro Cytotoxicity and Apoptosis Induction Studies

Ranimustine, known chemically as MCNU, is a nitrosourea (B86855) compound that functions as a DNA alkylating agent, inhibiting tumor cell proliferation by inducing damage to the cells' genetic material. nih.gov Preclinical investigations have utilized specific assays to analyze the integrity of DNA following exposure to Ranimustine. One such method involves treating isolated DNA with the compound to identify the specific sites of damage.

In a study on rat glioma cells, DNA was first digested with restriction endonucleases (Hind III and Hae III) to produce known fragments. nih.gov These fragments were then exposed to Ranimustine in vitro. The analysis revealed that the treatment resulted in breaks (scissions) of the DNA strands specifically at the locations of guanine (B1146940) bases. nih.gov This effect was enhanced by subsequent piperidine (B6355638) hydrolysis, which further increased the breaks at guanine positions, confirming the creation of alkali-labile sites. nih.gov This type of assay provides precise molecular evidence of Ranimustine's mechanism of action, demonstrating its ability to directly damage DNA by targeting guanine residues, which leads to strand breaks and disrupts DNA replication and transcription. nih.govnih.gov

The cytotoxic activity of Ranimustine ultimately leads to programmed cell death, or apoptosis. nih.gov The induction of apoptosis is confirmed in preclinical studies by observing distinct morphological changes in cancer cells. These alterations are hallmarks of apoptosis and can be visualized using microscopy techniques. researchgate.net

Following treatment with an apoptosis-inducing agent like Ranimustine, cells typically exhibit a characteristic sequence of structural changes. These include cell shrinkage, where the cell loses volume, and chromatin condensation, where the genetic material within the nucleus compacts. researchgate.net The cell membrane often undergoes a process called blebbing, forming bubble-like protrusions. researchgate.net As the process progresses, the nucleus itself fragments, and the cell breaks apart into smaller, membrane-enclosed structures known as apoptotic bodies. researchgate.net These morphological features, such as condensed and fragmented nuclei, can be clearly visualized by staining the cells with fluorescent dyes like Hoechst or DAPI, which bind to DNA. mdpi.com The observation of these classic apoptotic features in treated cells serves as a key indicator of Ranimustine's efficacy in inducing programmed cell death.

A fundamental aspect of preclinical evaluation is determining a compound's ability to inhibit the growth and proliferation of cancer cells. Cellular growth inhibition studies are performed to quantify the cytotoxic potency of Ranimustine against various cancer cell lines. The results of these assays are often expressed as the IC50 (half-maximal inhibitory concentration) or SD10 (10% survival dose), which measure the drug concentration required to inhibit 50% of cell growth or to leave only 10% of cells surviving, respectively.

Studies on human malignant glioma cell lines have demonstrated a wide range of sensitivity to Ranimustine. For instance, the SD10 value was determined to be 4.3 µM for the C6-2 glioma cell line, while the T98G glioma cell line was found to be significantly more resistant, with an SD10 of 151.7 µM. This variability highlights the differential sensitivity of tumor cells to Ranimustine's cytotoxic effects.

In Vitro Growth Inhibition of Glioma Cell Lines by Ranimustine
Cell LineCancer TypeMetricValue (µM)
C6-2GliomaSD104.3
T98GGliomaSD10151.7

In Vitro Drug Sensitivity Testing Methodologies

To evaluate the effectiveness of Ranimustine against cancer cells, various in vitro drug sensitivity testing methodologies are employed. These assays are crucial for determining the concentration-dependent effects of the drug on cell survival and proliferation.

One common and rapid method is the MTT assay, a colorimetric test that measures the metabolic activity of cells as an indicator of their viability. nih.govnih.gov In this assay, the tetrazolium salt MTT is reduced by mitochondrial enzymes in living cells to form a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. A decrease in formazan production in Ranimustine-treated cells compared to untreated controls indicates a reduction in cell viability. nih.gov

Another gold-standard method is the clonogenic assay, which assesses the long-term ability of a single cancer cell to proliferate and form a colony. nih.gov This assay measures the reproductive integrity of cells after drug exposure. A reduction in the number and size of colonies in treated cultures compared to controls signifies the drug's cytotoxic or cytostatic effects. The MTT assay has been shown to have a high rate of predictability for in vivo chemosensitivity, with results that are nearly equivalent to the clonogenic assay. nih.gov These methods are valuable tools in preclinical studies for screening the sensitivity of different tumor types to Ranimustine.

Preclinical Efficacy in Relevant Disease Models

The preclinical efficacy of Ranimustine has been evaluated in various cancer cell line models, with a particular focus on malignancies for which it has shown clinical utility, such as leukemia and glioma. nih.gov

Glioma: Ranimustine's ability to cross the blood-brain barrier makes it a relevant agent for brain tumors. nih.gov In vitro studies have confirmed its cytotoxic effects against human glioma cell lines. As noted previously, Ranimustine demonstrates variable efficacy, with potent activity against the C6-2 cell line and significantly less activity against the T98G cell line. This differential sensitivity may be linked to factors such as the activity of DNA repair proteins within the cancer cells. The efficacy of related nitrosoureas, such as nimustine (B1678891) and lomustine (B1675051), has also been demonstrated in other human glioblastoma cell lines, including U87 and U251, further supporting the activity of this drug class against glioma. nih.govresearchgate.net

Leukemia: Ranimustine is approved for the treatment of chronic myelogenous leukemia (CML) in Japan. nih.govnih.gov Preclinical studies underpin this use, evaluating its effects on leukemia cell lines. Standard human leukemia cell lines used for such preclinical assessments include K562 (a CML cell line) and HL-60 (an acute promyelocytic leukemia cell line). mdpi.comnih.gov These cell lines are used to study the drug's impact on cell proliferation, its ability to induce apoptosis, and to determine its IC50 values. mdpi.com Clinical studies have shown that Ranimustine is a highly effective agent for myeloproliferative disorders, achieving complete remission in all treated CML patients in one study. nih.gov

Animal Models of Malignancy (General Efficacy Assessment)

Preclinical research has demonstrated that Ranimustine (also known as MCNU) possesses significant antitumor activity across a broad spectrum of experimental tumors. Its efficacy has been shown to be comparable to that of a similar nitrosourea compound, nimustine (ACNU). In studies using various animal models of malignancy, Ranimustine exhibited positive antitumor effects against several types of solid tumors. Specifically, therapeutic activity was observed in models of lung adenocarcinoma, squamous cell carcinoma of the lung, renal cell carcinoma, bladder tumors, ovarian cancer, and brain tumors. portico.org These findings from general efficacy assessments in animal models have highlighted the potential of Ranimustine as a broad-spectrum antineoplastic agent. portico.org

Ranimustine Interactions with Cellular Polyamine Levels in Animal Models

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are polycationic molecules that are fundamentally involved in cell growth, differentiation, and proliferation. Due to their elevated levels in rapidly dividing cancer cells, the polyamine metabolic pathway is a key target for cancer chemotherapy. Studies have been conducted to determine how Ranimustine affects the concentrations of these crucial molecules in different tissues within animal models, particularly in the brain, as Ranimustine is a derivative of nitrosourea capable of crossing the blood-brain barrier. portico.org

Research in rat models has shown that Ranimustine administration leads to distinct and regionally specific alterations in brain polyamine concentrations. portico.org These changes are not uniform across the entire brain, suggesting a targeted interaction with the cellular metabolism of specific brain structures. portico.org The primary findings indicate that Ranimustine can simultaneously increase the concentration of the precursor polyamine, putrescine, in some areas while decreasing the levels of the more complex polyamines, spermidine and spermine, in others. portico.orgmedchemexpress.com

In preclinical studies using rat models, the administration of Ranimustine resulted in a notable increase in the concentration of putrescine in specific brain regions. portico.org This effect was observed in the corpus striatum and in the combined thalamus and hypothalamus area. portico.orgmedchemexpress.com The elevation of putrescine, the initial diamine in the polyamine synthesis pathway, suggests that Ranimustine may interfere with the subsequent conversion of putrescine into spermidine and spermine or otherwise disrupt the delicate homeostatic control of polyamine levels within these specific neuronal tissues. portico.org

Conversely, Ranimustine treatment was found to decrease the concentrations of the higher polyamines, spermidine and spermine, in a region-specific manner within the rat brain. portico.org A significant reduction in both spermidine and spermine levels was documented in the corpus striatum. portico.orgmedchemexpress.com Furthermore, a selective decrease in spermine concentration was also observed in the diencephalon. portico.orgmedchemexpress.com This depletion of spermidine and spermine is significant, as these molecules are critical for stabilizing DNA and RNA and are essential for protein synthesis, and their reduction is a key mechanism for inhibiting tumor cell proliferation. portico.org

The interaction of Ranimustine with polyamine metabolism is characterized by its distinct effects across different regions of the brain. An integrated analysis of its effects in rat models reveals a complex pattern of polyamine modulation. portico.org The corpus striatum exhibited the most dynamic changes, with a concurrent increase in putrescine and a decrease in both spermidine and spermine. portico.org The diencephalon showed a targeted reduction in spermine, while the combined thalamus and hypothalamus region experienced an increase in putrescine. portico.org These findings underscore that the chemotherapeutic action of Ranimustine, when evaluated through the lens of polyamine metabolism, is not generalized but is instead specific to the neurochemical environment of distinct brain regions. This regional specificity could be leveraged for developing more targeted therapeutic strategies for brain tumors located in different areas. portico.org

Interactive Data Table: Effect of Ranimustine on Regional Brain Polyamine Levels in Rats

Brain RegionPutrescineSpermidineSpermine
Corpus Striatum IncreasedReducedReduced
Diencephalon No Significant ChangeNo Significant ChangeReduced
Thalamus & Hypothalamus IncreasedNo Significant ChangeNo Significant Change
Cerebellum No Significant ChangeNo Significant ChangeNo Significant Change
Hippocampus No Significant ChangeNo Significant ChangeNo Significant Change
Cortex No Significant ChangeNo Significant ChangeNo Significant Change

Drug Metabolism and Pharmacokinetics in Preclinical Models

Absorption and Distribution Studies in Animal Models

Following intravenous administration, ranimustine is expected to be rapidly absorbed and widely distributed throughout the body, a characteristic feature of the lipophilic nitrosourea (B86855) class. nih.gov This high lipid solubility allows these compounds to cross biological membranes, including the blood-brain barrier, which is a key feature for treating central nervous system tumors. nih.gov

Studies on related nitrosoureas provide insight into the likely tissue distribution of ranimustine. For instance, quantitative whole-body autoradiography studies in rats with other radiolabeled alkylating agents demonstrate extensive distribution to various tissues shortly after administration. nih.govnih.gov

In a study involving laromustine, a sulfonylhydrazine alkylating agent, radioactivity was widely distributed throughout rat tissues within 30 minutes to an hour post-dose. nih.gov The highest concentrations were typically found in excretory organs like the renal cortex and in the contents of the small intestine and urinary bladder, reflecting the primary routes of elimination. nih.gov Notably, significant concentrations were also observed in the pancreas and Harderian gland. nih.gov For BCNU, initial high concentrations were measured in the lungs, kidneys, and heart of rats immediately following intravenous injection. nih.gov

A crucial characteristic of ranimustine and similar nitrosoureas is their ability to penetrate the central nervous system. Studies with laromustine and BCNU in rats confirmed that these compounds and their metabolites can cross the blood-brain barrier, achieving maximal concentrations in the cerebrum, cerebellum, and spinal cord within 30 minutes of dosing. nih.govnih.gov This underscores their utility in targeting brain malignancies.

The table below, based on data from a preclinical study on laromustine in rats, illustrates the expected tissue distribution pattern for a compound like ranimustine. nih.gov

Table 1: Representative Tissue Distribution of a Related Alkylating Agent ([¹⁴C]Laromustine) in Rats

Tissue Maximum Concentration (µg equiv/g) Time of Maximum Concentration (Post-Dose)
Renal Cortex 28.582 1 hour
Small Intestine 16.946 3 hours
Pancreas 12.635 3 hours
Liver 10.368 1 hour
Lung 5.567 1 hour
Spleen 4.869 3 hours
Cerebellum 2.109 0.5 hours
Cerebrum 1.978 0.5 hours
Spinal Cord 1.510 0.5 hours

Hepatic Metabolism Pathways of Ranimustine and its Metabolites

The liver is the primary site of metabolism for most nitrosourea compounds, including ranimustine. nih.gov The metabolic process involves both Phase I and Phase II reactions, which transform the lipophilic parent drug into more water-soluble metabolites to facilitate excretion. mdpi.com

Phase I metabolism for nitrosoureas is primarily mediated by the cytochrome P450 (CYP) enzyme system located in liver microsomes. mdpi.compopline.orgnih.gov Studies on BCNU have shown that its metabolism is dependent on NADPH and results in denitrosation, a key activation step. popline.orgnih.gov Other nitrosoureas undergo hydroxylation reactions on their cyclohexane (B81311) rings, also catalyzed by microsomal enzymes. nih.gov For ranimustine, it is anticipated that similar CYP-mediated oxidative reactions, such as hydroxylation or dealkylation, occur on the molecule. While the specific CYP isozymes responsible for ranimustine metabolism have not been fully detailed, CYP1A2 has been identified in the metabolism of the related alkylating agent bendamustine. nih.gov

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions. These processes involve the attachment of endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866), which further increases their polarity and prepares them for elimination. gla.ac.uk

Characterization of Active Metabolites

The therapeutic effect of ranimustine is mediated by its degradation into reactive metabolites that can alkylate and cross-link DNA. nih.gov Upon administration, the nitrosourea structure is unstable under physiological conditions and breaks down to form two primary types of reactive intermediates: a 2-chloroethyl diazonium ion and an isocyanate.

The 2-chloroethyl diazonium ion is a potent alkylating agent. It covalently attaches a 2-chloroethyl group to nucleophilic sites on DNA bases, primarily the O⁶ position of guanine (B1146940). This initial alkylation can then lead to the formation of interstrand cross-links, which are highly cytotoxic to cancer cells as they prevent DNA replication and transcription.

Excretion Pathways in Animal Models

The elimination of ranimustine and its metabolites from the body occurs through multiple pathways, primarily via the kidneys into the urine. nih.gov Preclinical studies using radiolabeled compounds are crucial for determining the mass balance and identifying the major routes of excretion.

A study on the disposition of the related alkylating agent [¹⁴C]laromustine in rats provides a detailed model for the expected excretion profile of ranimustine. In this study, the majority of the administered radioactive dose was eliminated within the first 48 hours. nih.gov Urine was the principal route of excretion, accounting for a significant portion of the dose. nih.gov Fecal excretion represented a smaller, but still relevant, pathway, suggesting that some biliary excretion of the drug or its metabolites occurs. nih.govnih.gov A portion of the dose was also found to be retained in the carcass after 7 days, which is consistent with the mechanism of action involving covalent binding to macromolecules. nih.gov

The following table summarizes the excretion balance data from the [¹⁴C]laromustine study in rats, which serves as a representative example for ranimustine. nih.gov

Table 2: Representative Excretion Profile of a Related Alkylating Agent ([¹⁴C]Laromustine) in Rats Over 168 Hours

Excretion Route Percentage of Administered Dose Recovered
Urine 51.4%
Feces 5.6%
Carcass 21.7%

| Total Recovery | ~81.1% |

Comparative Pharmacokinetics Across Animal Species

Pharmacokinetic parameters of drugs often vary significantly across different animal species due to differences in anatomy, physiology, and metabolic enzyme activity. nih.govmsdvetmanual.com Understanding these differences is critical for extrapolating preclinical data to predict human pharmacokinetics. biotechfarm.co.il Preclinical pharmacokinetic evaluations are typically conducted in rodent (e.g., rat) and non-rodent (e.g., dog, monkey) species. nih.gov

While direct comparative pharmacokinetic studies for ranimustine are not widely available, research on other nitrosoureas like methyl-CCNU has been conducted in both dogs and monkeys. nih.gov Such studies reveal species-specific toxicities and help define safe starting doses for clinical trials. For example, in the study of methyl-CCNU, the primary dose-limiting toxicity in dogs was hematopoietic, whereas in monkeys it was interstitial nephritis. nih.gov These differences in toxicity likely reflect underlying species differences in drug metabolism and distribution.

Factors such as metabolic rate, body size, plasma protein binding, and enzyme activity can all contribute to interspecies pharmacokinetic variability. nih.gov Generally, smaller animals tend to have faster metabolic rates and drug clearance, which must be accounted for when scaling doses. msdvetmanual.com The lack of direct, comprehensive comparative data for ranimustine across multiple species highlights the need to apply allometric scaling principles and to carefully consider species-specific physiological differences during drug development. nih.gov

Advancements in In Vitro Systems for Metabolism Studies

In vitro metabolism studies are indispensable tools in preclinical drug development, providing early insights into a compound's metabolic stability and potential pathways. These systems allow for the rapid screening of new chemical entities and help in understanding potential drug-drug interactions and species differences in metabolism.

Among the various in vitro systems, liver S9 fractions are commonly used. The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate and contains both microsomal and cytosolic fractions. nih.gov This composition gives it a significant advantage over using microsomes alone, as it contains a broader array of metabolic enzymes.

The S9 fraction includes not only the Phase I cytochrome P450 (CYP) enzymes found in microsomes but also the Phase II conjugating enzymes predominantly located in the cytosol, such as sulfotransferases (SULTs), glutathione S-transferases (GSTs), and N-acetyltransferases (NATs). nih.gov This allows for the investigation of a more complete metabolic profile of a drug candidate like ranimustine, from initial oxidation to subsequent conjugation reactions.

Despite their utility, S9 fractions have limitations. One significant issue is potential cytotoxicity in cell-based assays when used at the necessary working concentrations, which may require additional steps to mitigate cell damage. Furthermore, while more comprehensive than microsomes, S9 fractions are still a simplified system and may not fully replicate the complex interplay of enzymes, cofactors, and transporters present in intact hepatocytes or in an in vivo setting. The inherent dilution of enzymes in the S9 fraction compared to whole-cell systems is another factor that must be considered and can often be addressed by adjusting protein concentrations in the assay.

Microphysiological Systems (MPS) in Drug Metabolism Research

Microphysiological systems (MPS), also known as "organs-on-a-chip," represent a cutting-edge technology in preclinical drug development. These systems utilize microfluidics to create three-dimensional cell culture environments that mimic the structure and function of human organs, offering a more physiologically relevant model for studying drug metabolism and pharmacokinetics compared to traditional two-dimensional cell cultures or even animal models.

An MPS approach to studying Ranimustine could provide invaluable insights into its metabolic fate. A liver-on-a-chip model, for instance, could be used to:

Identify Metabolites: By introducing Ranimustine into the system, researchers could collect and analyze the resulting metabolites, providing a detailed picture of its biotransformation.

Elucidate Metabolic Pathways: The dynamic nature of MPS allows for the study of the sequence of metabolic reactions, helping to map out the complete metabolic pathway of the drug.

Assess Metabolic Stability: The rate at which Ranimustine is metabolized within the liver MPS could be determined, offering a prediction of its metabolic stability in humans.

Investigate Drug-Drug Interactions: The co-administration of Ranimustine with other drugs in an MPS could reveal potential interactions at the metabolic level.

However, a thorough review of existing literature reveals a significant lack of studies that have employed MPS to investigate the metabolism and pharmacokinetics of Ranimustine. The absence of such research means that detailed, human-relevant data on its biotransformation, which could be presented in tabular formats detailing metabolite structures, formation rates, and enzymatic pathways, is not available.

Detailed Research Findings from Preclinical Models

The search for specific preclinical research findings on Ranimustine's metabolism and pharmacokinetics has yielded limited results. While general statements about its hepatic metabolism and active metabolites exist, concrete data from in vivo animal models (such as rats, dogs, or non-human primates) or in vitro systems (like liver microsomes or hepatocytes) are not documented in the available scientific literature. Consequently, the creation of data tables summarizing key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) or detailing the metabolic profile of Ranimustine in these preclinical systems is not possible at this time.

The lack of accessible preclinical data for Ranimustine underscores a critical need for further research to fully understand its pharmacological profile. The application of modern methodologies, particularly advanced in vitro models like microphysiological systems, would be instrumental in filling this knowledge gap and providing a more robust foundation for its clinical use.

Mechanisms of Resistance to Ranimustine at the Cellular and Molecular Level

Intrinsic Cellular Resistance Mechanisms to Nitrosoureas

Intrinsic resistance refers to the inherent ability of cancer cells to withstand the cytotoxic effects of a drug before any exposure tandfonline.comnih.gov. In the context of nitrosoureas like Ranimustine, several factors can contribute to this innate resistance. One key mechanism involves the baseline expression levels of DNA repair proteins, particularly O6-methylguanine-DNA methyltransferase (MGMT) nih.govaacrjournals.orgfrontiersin.org. Higher intrinsic levels of MGMT in tumor cells can lead to reduced sensitivity to nitrosoureas nih.govfrontiersin.org.

Other intrinsic mechanisms observed for alkylating agents and potentially relevant to Ranimustine resistance include altered drug metabolism and degradation by enzymes such as glutathione-S-transferases (GSTs) tandfonline.combarrowneuro.orgdovepress.com. Elevated levels of GSTs have been implicated in resistance to alkylating agents in various cancer cell lines, including gliomas barrowneuro.org. Additionally, inherent inefficiencies in apoptotic pathways can contribute to intrinsic resistance, as cancer cells may be less prone to undergo programmed cell death in response to DNA damage induced by the drug dovepress.commdpi.com. The presence of cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal capacity, has also been linked to intrinsic resistance to various chemotherapeutic drugs oaepublish.com.

Acquired Resistance Pathways

Acquired resistance develops in cancer cells that were initially sensitive to a drug but become resistant after exposure tandfonline.comnih.gov. This is often a dynamic process driven by selective pressure from the therapy, leading to the outgrowth of resistant clones nih.govfrontiersin.org. Acquired resistance to nitrosoureas can involve the upregulation or activation of various molecular pathways.

One prominent acquired resistance mechanism is the increased expression or activity of DNA repair proteins, notably MGMT, in response to drug exposure aacrjournals.orgfrontiersin.orgpnas.org. This allows cells to more effectively repair the cytotoxic DNA lesions induced by Ranimustine aacrjournals.orgnih.gov. Changes in drug transport, such as increased efflux mediated by ATP-binding cassette (ABC) transporters, can also contribute to acquired resistance by reducing the intracellular concentration of the drug dovepress.comnih.gov. While ABC transporter involvement is a common mechanism of multidrug resistance, its specific role in acquired Ranimustine resistance would require further investigation. Alterations in cellular signaling pathways and the tumor microenvironment can also play a role in acquired resistance nih.govnih.gov.

Role of DNA Repair Mechanisms in Ranimustine Resistance (e.g., O6-Methylguanine-DNA Methyltransferase)

DNA repair mechanisms are critical determinants of cellular sensitivity or resistance to Ranimustine, as the drug exerts its cytotoxic effects by damaging DNA patsnap.com. A key player in resistance to nitrosoureas is O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT) aacrjournals.orgpnas.orgnih.gov. MGMT is a DNA repair protein that removes alkyl groups from the O6 position of guanine (B1146940), a primary site of damage induced by nitrosoureas pnas.orgnih.gov. This repair process is stoichiometric and leads to the irreversible inactivation of the MGMT protein itself aacrjournals.orgpnas.org.

High levels of MGMT expression in tumor cells are strongly correlated with resistance to nitrosoureas like carmustine (B1668450) (BCNU), another chloroethylnitrosourea nih.govaacrjournals.orgfrontiersin.org. Studies have shown a high correlation between BCNU resistance and alkyltransferase activity in colon cancer cell lines nih.gov. Inactivation of MGMT, for instance, by using inhibitors like O6-benzylguanine, has been shown to sensitize tumor cells to the effects of nitrosoureas by preventing the repair of cytotoxic O6-alkylguanine adducts aacrjournals.orgnih.govoup.com. This highlights the crucial role of MGMT in counteracting the therapeutic effects of Ranimustine.

Other DNA repair pathways, including base excision repair (BER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end-joining (NHEJ), can also be involved in processing DNA lesions induced by alkylating agents and may contribute to resistance frontiersin.orgnih.govresearchgate.netmdpi.com. For example, MMR is involved in processing O6-methylguanine-thymine mismatches that can arise if O6-methylguanine lesions are not repaired by MGMT before DNA replication nih.govresearchgate.net. Deficiencies in MMR can sometimes lead to tolerance of these lesions, contributing to resistance to methylating agents, although the interaction with chloroethylating agents like Ranimustine is complex nih.govnih.gov. The interplay between MGMT and other repair pathways like PARP has also been noted, where inhibiting PARP can enhance the effects of alkylating agents in MGMT-positive cells frontiersin.org.

Modulation of Resistance by Cellular Signaling Pathways

Cellular signaling pathways play a significant role in modulating drug resistance, including resistance to Ranimustine nih.govthno.orgfrontiersin.org. These pathways regulate various cellular processes such as proliferation, survival, apoptosis, and DNA repair dovepress.comthno.orgoncotarget.com. Aberrant activation or dysregulation of certain signaling pathways can promote the survival of cancer cells in the presence of chemotherapy.

Pathways frequently implicated in chemoresistance include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways nih.govthno.orgfrontiersin.orgoncotarget.commdpi.com. The PI3K/Akt pathway, for instance, is crucial for cell growth and metabolism and its persistent activation can contribute to resistance to various anticancer therapies frontiersin.orgmdpi.com. Activation of anti-apoptotic factors downstream of these pathways can inhibit programmed cell death, allowing damaged cells to survive dovepress.commdpi.com.

While specific studies detailing the modulation of Ranimustine resistance by these pathways are limited in the provided search results, research on other nitrosoureas and alkylating agents suggests their potential involvement. For example, the Fanconi Anemia (FA) pathway, which is involved in the repair of DNA cross-links, has been shown to confer resistance to BCNU aacrjournals.org. Activation of the FA pathway leads to the monoubiquitination of FANCD2, which interacts with repair machinery to process damaged DNA aacrjournals.org.

The tumor microenvironment also influences cellular signaling and contributes to resistance nih.gov. Interactions between cancer cells and their surroundings can alter their responsiveness to drugs thno.org.

In Vitro Models for Studying Ranimustine Resistance

In vitro models are essential tools for investigating the mechanisms of Ranimustine resistance at the cellular and molecular levels. These models allow for controlled experiments to study drug-cell interactions, identify resistance mechanisms, and evaluate potential strategies to overcome resistance.

Traditional two-dimensional (2D) cell culture models, where cells are grown in a single layer, have been widely used to study drug resistance thno.orgresearchgate.net. These models are relatively easy to maintain and manipulate for high-throughput screening researchgate.net. Studies using 2D cell lines have been instrumental in understanding the role of MGMT and other DNA repair mechanisms in nitrosourea (B86855) resistance nih.govaacrjournals.orgoup.com.

However, 2D models often fail to fully recapitulate the complexity of the in vivo tumor microenvironment, including cell-cell interactions, cell-extracellular matrix interactions, and oxygen/nutrient gradients thno.orgatcc.org. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for studying drug resistance thno.orgresearchgate.netatcc.org. Tumor spheroids, for instance, exhibit higher drug resistance compared to 2D monolayers, partly due to reduced drug penetration into the core of the spheroid and the presence of quiescent cells thno.org. Patient-derived organoids (PDOs), cultured from patient tumor cells, maintain key characteristics of the original tumor, including heterogeneity and drug response, making them valuable models for studying resistance mechanisms and predicting clinical responses atcc.org.

Various techniques are employed in these in vitro models to assess drug resistance, including viability assays (e.g., colorimetric/fluorescent bioassays), analysis of drug efflux, assessment of DNA damage and repair, and molecular analysis of resistance-related proteins and pathways nih.gov.

Synthetic Chemistry and Analog Development of Ranimustine

Synthetic Methodologies for Ranimustine and its Derivatives

The synthesis of Ranimustine (Methyl 6-({[(2-chloroethyl)(nitroso)amino]carbonyl}amino)-6-deoxy-α-D-glucopyranoside) involves a multi-step process that joins a sugar moiety to a reactive chloroethylnitrosourea group. wikipedia.org The general synthetic strategy for nitrosourea (B86855) compounds often involves the reaction of a corresponding urea (B33335) precursor with a nitrosating agent.

A key step in the synthesis of many heterocyclic compounds, which can be applied to create derivatives, is the ring closure of a precursor molecule. beilstein-journals.org For xanthine (B1682287) derivatives, a related class of purine (B94841) compounds, this involves the condensation of 6-amino-5-carboxamidouracil derivatives under various conditions. beilstein-journals.org Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for these types of ring-closure reactions, often using condensing agents like 1,1,1,3,3,3-hexamethyldisilazane (HMDS). beilstein-journals.org

The synthesis of Ranimustine derivatives and analogs follows established organic chemistry principles. For example, the synthesis of novel phenylahistin (B1241939) derivatives, another class of anti-cancer agents, involved a seven-step linear synthesis, including cyclization, solvolysis, reduction, and coupling reactions to build the final complex molecule. mdpi.com Similarly, the creation of a library of immunomodulatory drug (IMiD) analogues has been streamlined through the development of one-pot synthesis methods that avoid intermediate purification steps. nih.gov These efficient synthetic strategies are crucial for rapidly producing a wide range of analogs for structure-activity relationship studies.

A general approach for synthesizing derivatives can be summarized in the following table:

StepDescriptionKey Reagents/ConditionsPurpose
1Precursor Synthesis Varies depending on the target molecule (e.g., pyrimidines, purines).To create the core scaffold of the molecule.
2Functionalization Alkylation, amination, or coupling reactions (e.g., Chan-Lam coupling). mdpi.comnih.govTo introduce diverse chemical groups at specific positions on the core scaffold.
3Urea Formation Reaction with an isocyanate or a related reagent.To install the urea moiety, a precursor to the nitrosourea group.
4Nitrosation Reaction with a nitrosating agent (e.g., sodium nitrite (B80452) in an acidic medium).To convert the urea group into the active nitrosourea pharmacophore.
5Purification Column chromatography, recrystallization.To isolate and purify the final compound.

Rational Design and Synthesis of Ranimustine Analogs

The rational design of Ranimustine analogs is driven by the goal of improving its therapeutic properties, such as enhancing anti-tumor activity, increasing selectivity for cancer cells, improving pharmacokinetic profiles, and reducing toxicity. This process involves the systematic modification of the Ranimustine structure, which consists of three main components: the 2-chloroethylnitrosourea (CENU) moiety responsible for alkylation, a urea linker, and a glucose carrier.

The development of new anticancer drugs often involves creating potent, novel analogs with optimized pharmacologic and physicochemical properties. wustl.edu The design process for Ranimustine analogs focuses on several key areas:

Modification of the Sugar Carrier : The glucose moiety in Ranimustine facilitates its transport across the blood-brain barrier. patsnap.com Designing analogs with different sugar molecules or other carrier groups could alter the drug's distribution in the body, potentially increasing its accumulation in tumor tissues while minimizing exposure to healthy tissues.

Alteration of the Alkylating Group : The 2-chloroethyl group is the primary DNA alkylating component. Analogs can be designed with different alkylating groups to modify the reactivity and cross-linking potential of the drug. This could lead to compounds with a different spectrum of activity or a reduced potential for drug resistance.

The synthesis of these rationally designed analogs employs various chemical reactions to build the target molecules. For instance, reductive amination and Chan-Lam coupling reactions are used to introduce different substituents onto a core structure, while Suzuki coupling reactions can be used to add aryl groups. nih.gov

Structure-Activity Relationship (SAR) Studies of Ranimustine and Analogs

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve investigating how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For Ranimustine and its analogs, SAR studies aim to identify the key structural features required for potent anticancer activity and to guide the design of more effective therapeutic agents.

SAR studies on nitrosourea compounds have revealed several key correlations between structural modifications and biological activity:

The Chloroethyl Group : The presence of a 2-chloroethyl group at the N-1 position of the nitrosourea moiety is generally considered essential for the cross-linking of DNA and, consequently, for cytotoxic activity.

The Carrier Moiety : The nature of the carrier molecule attached to the nitrosourea group significantly impacts the drug's physicochemical properties, such as lipophilicity and water solubility. In Ranimustine, the glucose carrier is designed to enhance penetration of the blood-brain barrier. patsnap.com SAR studies on other nitrosoureas have shown that varying the carrier can modulate the drug's antitumor activity and toxicity profile.

The table below summarizes hypothetical SAR findings for Ranimustine analogs based on general principles for nitrosoureas.

Modification SiteStructural ChangeEffect on Biological ActivityRationale
Carrier Moiety Replace glucose with a more lipophilic sugarPotentially increased blood-brain barrier penetrationIncreased lipophilicity can enhance passage through lipid membranes.
Carrier Moiety Replace glucose with a different monosaccharideAltered tissue distribution and cellular uptakeDifferent sugars may be recognized by different cellular transport proteins.
Alkylating Group Replace 2-chloroethyl with 2-fluoroethylModified DNA alkylation reactivityThe C-F bond is stronger than the C-Cl bond, which could alter the rate and mechanism of alkylation.
Urea Linker Introduce bulky substituentsSteric hindrance may affect binding to target DNAThe size and shape of the molecule can influence its ability to fit into the DNA groove.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. mdpi.comwikipedia.org These models use molecular descriptors—numerical values that characterize the steric, electronic, and hydrophobic properties of a molecule—to predict the activity of new, untested compounds. wikipedia.org

For nitrosourea compounds, QSAR studies have been employed to predict their carcinogenic potency and anticancer activity. nih.govnih.gov These studies have identified several molecular descriptors that are important for the biological activity of this class of compounds:

Hydrophobicity (logP) : This descriptor is crucial for predicting a drug's ability to cross cell membranes and the blood-brain barrier.

Electronic Properties : Descriptors such as atomic charges and dipole moments can help explain the reactivity of the nitrosourea group.

Steric Parameters (Molar Refractivity) : These descriptors relate to the size and shape of the molecule, which can influence its binding to biological targets. nih.gov

A QSAR model for nitrosoureas can be expressed by the general equation: Activity = f(descriptor1, descriptor2, ... descriptorN) wikipedia.org

QSAR models are validated internally (cross-validation) and externally (using a test set of compounds) to ensure their robustness and predictive power. wikipedia.orgmdpi.com Successful QSAR models can significantly reduce the time and cost associated with synthesizing and testing new analogs by prioritizing the most promising candidates for further development. mdpi.comnih.gov

QSAR Descriptor TypeExample DescriptorRelevance to Ranimustine ActivityReference
Hydrophobic logP (Partition coefficient)Predicts membrane permeability and blood-brain barrier penetration. nih.gov
Electronic Gasteiger-Marsilli atomic chargesRelates to the chemical reactivity of the nitrosourea moiety. nih.gov
Steric/Topological Molar Refractivity (MR)Describes the volume of the molecule, influencing binding interactions. nih.gov
Topological Molecular Connectivity IndicesEncodes information about the branching and connectivity of the molecule. mdpi.com

Prodrug Strategies for Ranimustine Optimization

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. nih.govnih.gov The prodrug approach is a powerful strategy used in drug development to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity. nih.govnih.govnih.gov

For a cytotoxic agent like Ranimustine, prodrug strategies could be designed to:

Improve Tumor Targeting : A prodrug can be designed to be activated by enzymes that are overexpressed in tumor tissues, thereby releasing the active Ranimustine selectively at the cancer site and reducing systemic toxicity. ewadirect.com

Enhance Bioavailability : Modifying the Ranimustine structure to create a more water-soluble or more permeable prodrug could improve its absorption and distribution. researchgate.net For example, adding phosphate (B84403) groups can increase water solubility, while lipid conjugation can enhance membrane permeability. ewadirect.comresearchgate.net

Increase Chemical Stability : The nitrosourea group is chemically reactive. A prodrug approach could mask this group, protecting it from degradation until it reaches its target.

Various prodrug strategies have been developed, including the use of esters, carbamates, phosphates, and amino acid conjugates, which are cleaved by different enzymes in the body. ewadirect.comnih.govresearchgate.net The design of prodrugs often takes advantage of intramolecular cyclization reactions, which allow for controlled release of the active drug. nih.gov The ProTide technology, for example, masks the charge of nucleotide analogs to improve cell penetration, demonstrating a successful modern prodrug approach. nih.gov

Development of Ranimustine-Containing Drug Delivery Systems (Non-Clinical Focus)

Drug delivery systems (DDSs) are formulations or devices designed to transport a therapeutic agent in the body to achieve a desired therapeutic effect. kinampark.com In a non-clinical context, research into DDS for Ranimustine focuses on developing novel carriers to improve its stability, solubility, and tumor-targeting capabilities.

Nitrosourea drugs are limited in their clinical application due to stability issues and side effects. nih.gov The development of nano-drug delivery systems is a key strategy to overcome these limitations. nih.gov

Nanoparticle-Based Systems : Encapsulating Ranimustine within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can protect the drug from premature degradation in the bloodstream. nih.gov These systems can also be designed to passively target tumor tissues through the enhanced permeability and retention (EPR) effect. uspharmacist.com

Stimuli-Responsive Systems : Smart drug delivery systems can be engineered to release their payload in response to specific stimuli within the tumor microenvironment, such as lower pH, redox potential, or the presence of certain enzymes. mdpi.com Cyclodextrins and chitosan (B1678972) are examples of biocompatible materials used to create such systems. mdpi.com

Novel Material Carriers : Advanced materials are being explored as potential drug carriers. For example, theoretical studies using first-principles calculations have investigated two-dimensional Janus-structured materials like TiSSe and TiSe2 monolayers as potential carriers for nitrosourea drugs, highlighting their promise for future drug delivery applications. nih.govresearchgate.net These materials offer unique surface properties that could allow for efficient drug loading and controlled release. nih.gov

These advanced delivery systems aim to increase the therapeutic index of Ranimustine by maximizing its concentration at the tumor site while minimizing its exposure to healthy tissues, a key goal in the development of next-generation cancer therapies.

Computational and in Silico Studies of Ranimustine

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or DNA, and to study the physical movements of atoms and molecules over time. nursingcenter.com

Molecular Docking of Ranimustine:

To date, specific molecular docking studies focusing on ranimustine are not widely reported. However, such studies would be highly valuable in elucidating its mechanism of action at an atomic level. As ranimustine is a DNA alkylating agent, molecular docking could be employed to predict its interaction with DNA. nih.gov The primary purpose of such a study would be to determine the preferred binding sites and orientations of ranimustine within the DNA grooves. Given that nitrosoureas are known to alkylate the O6 position of guanine (B1146940), docking simulations could help visualize the initial non-covalent interactions that position the reactive chloroethyl group of ranimustine in proximity to this target site. nih.gov

Furthermore, cancer cells can develop resistance to alkylating agents through DNA repair mechanisms, often involving enzymes like O6-alkylguanine-DNA alkyltransferase (AGT). Molecular docking could be a crucial tool to study the interaction of ranimustine with the active site of AGT or other DNA repair enzymes. Understanding these interactions could provide a basis for designing strategies to overcome drug resistance.

Molecular Dynamics Simulations of Ranimustine:

Conformational Changes: How the binding of ranimustine affects the local and global structure of the DNA helix.

Stability of the Complex: The stability of the non-covalent interactions over time, leading up to the covalent alkylation event.

Solvent Effects: The role of water molecules and ions in mediating the interaction between ranimustine and DNA.

MD simulations could also be used to study the behavior of DNA after alkylation by ranimustine. These simulations could help in understanding how the resulting DNA adducts are recognized by DNA repair machinery and how they interfere with DNA replication and transcription.

A hypothetical workflow for a molecular docking and dynamics study of ranimustine is presented in the table below.

StepDescriptionPotential Insights for Ranimustine Research
1. Target Preparation Obtain the 3D structure of the target molecule (e.g., a DNA duplex or a DNA repair enzyme) from a protein data bank or through homology modeling.Understanding the structural context of ranimustine's interaction with its biological targets.
2. Ligand Preparation Generate the 3D structure of ranimustine and optimize its geometry.Ensuring an accurate representation of the drug molecule for the simulation.
3. Molecular Docking Predict the binding poses of ranimustine within the active site of the target using docking software.Identifying the most likely binding modes and key interacting residues or nucleotides.
4. Molecular Dynamics Simulate the dynamic behavior of the ranimustine-target complex in a solvated environment over a specific time period.Assessing the stability of the binding pose and observing conformational changes in both the drug and the target.

Predictive Modeling for Pharmacokinetic Parameters

Predictive modeling plays a crucial role in forecasting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, collectively known as its pharmacokinetic profile. optibrium.com For a drug like ranimustine, which is administered intravenously, key pharmacokinetic parameters of interest would include its distribution to various tissues, its metabolic pathways, and its rate of elimination.

While specific predictive pharmacokinetic models for ranimustine are not extensively published, physiologically based pharmacokinetic (PBPK) modeling is a powerful approach that could be applied. nih.gov PBPK models are mathematical models that simulate the ADME of a substance in humans and other animal species. A PBPK model for ranimustine would integrate its physicochemical properties with physiological information to predict its concentration-time profiles in different organs and tissues.

The development of a PBPK model for ranimustine would involve the following steps:

Data Collection: Gathering in vitro and in vivo data on ranimustine, including its physicochemical properties (e.g., solubility, lipophilicity), plasma protein binding, and metabolic stability.

Model Structure: Defining the physiological compartments (e.g., blood, liver, brain) and the mathematical equations that describe the drug's movement between these compartments.

Parameterization: Using the collected data to estimate the model parameters.

Model Validation: Comparing the model predictions with experimental data to ensure its accuracy.

Such a model could be invaluable for optimizing dosing regimens and predicting potential drug-drug interactions. bioengineer.orgresearchgate.net

Application of Machine Learning and Artificial Intelligence in Ranimustine Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of large and complex datasets to predict various properties of molecules. mdpi.com Although the application of these technologies specifically to ranimustine is not well-documented, their potential in this area is significant.

Bioactivity Prediction:

Machine learning models can be trained on large datasets of compounds with known biological activities to predict the activity of new or untested molecules. nih.gov For ranimustine, ML models could be developed to:

Predict Anticancer Activity: By training a model on a dataset of nitrosourea (B86855) compounds and their observed anticancer activities against various cell lines, it would be possible to predict the potential efficacy of ranimustine analogs. acs.org

Identify Off-Target Effects: ML models could also be used to predict the potential for ranimustine to interact with other biological targets, which could help in anticipating potential side effects.

Solubility Prediction:

Aqueous solubility is a critical physicochemical property that influences a drug's formulation and bioavailability. lifechemicals.com Computational methods, including ML-based approaches, are increasingly used to predict the solubility of drug candidates. nih.govresearchgate.netst-andrews.ac.uk An ML model for predicting the solubility of ranimustine and its derivatives could be developed by training it on a dataset of compounds with experimentally determined solubilities and their corresponding molecular descriptors. This would allow for the rapid screening of virtual compounds for their potential solubility.

The table below summarizes some common machine learning algorithms and their potential application in predicting the bioactivity and solubility of ranimustine-like compounds.

Machine Learning AlgorithmApplication in Ranimustine Research
Random Forest Predicting anticancer activity based on a set of molecular descriptors.
Support Vector Machines (SVM) Classifying compounds as active or inactive against a particular cancer cell line.
Gradient Boosting Developing quantitative structure-activity relationship (QSAR) models to predict IC50 values.
Deep Neural Networks (DNN) Predicting aqueous solubility from the molecular structure.

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. AI, particularly through the use of generative models, has shown great promise in this area. While there is no evidence of de novo design being applied to ranimustine, this approach could be used to design novel nitrosourea compounds with potentially improved efficacy, better safety profiles, or the ability to overcome drug resistance.

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in a dataset of known anticancer agents and then generate new molecules with similar characteristics. These newly designed molecules could then be further evaluated using the predictive models for bioactivity and solubility as described above.

Computational Analysis of DNA-Drug Interactions

As a DNA alkylating agent, understanding the interaction of ranimustine with DNA is fundamental to comprehending its mechanism of action. nursingcenter.com Computational methods provide a powerful means to investigate these interactions at a molecular level.

While specific computational analyses of ranimustine's interaction with DNA are scarce, the general approaches for studying DNA-drug interactions are well-established. These methods can be broadly categorized into quantum mechanics (QM) and molecular mechanics (MM) approaches.

Quantum Mechanics (QM): QM methods can be used to study the electronic details of the alkylation reaction itself. For instance, QM calculations could be used to model the transition state of the reaction between the chloroethyl group of ranimustine and the guanine base of DNA. This would provide insights into the reaction mechanism and the factors that influence its rate. rsc.org

Molecular Mechanics (MM): MM methods, such as molecular docking and dynamics simulations as discussed in section 7.1, are used to study the larger-scale interactions and conformational changes of the DNA-ranimustine complex.

A hybrid QM/MM approach could also be employed, where the reactive part of the system (ranimustine and the target DNA base) is treated with QM, and the rest of the DNA and solvent are treated with MM. This would allow for a detailed study of the reaction mechanism within the context of the larger biological environment.

Computational studies on other nitrosourea compounds have provided valuable insights into their DNA-alkylating properties. nih.govnih.govnih.gov Similar studies on ranimustine could help to:

Determine the sequence selectivity of DNA alkylation.

Characterize the structure of the resulting DNA adducts.

Understand how these adducts interfere with DNA replication and repair. nih.gov

Emerging Research Directions and Methodologies for Ranimustine

Investigation of Novel Ranimustine Combination Strategies (Preclinical Focus)

Preclinical research is actively exploring the synergistic potential of combining ranimustine with other therapeutic agents to enhance its antitumor effects. The rationale behind combination therapy is to target multiple cellular pathways simultaneously, thereby increasing cancer cell death and potentially reducing the likelihood of drug resistance.

One area of investigation has been the combination of ranimustine with biological response modifiers. For instance, studies have explored the use of ranimustine alongside interferon-beta and radiotherapy for malignant gliomas. This triple-combination approach aims to attack the tumor through direct cytotoxicity from ranimustine and radiation, while interferon-beta modulates the immune response and may have direct anti-proliferative effects. A study assessing this combination in patients with untreated malignant glioma reported a response rate of 49%, suggesting a pronounced therapeutic effect.

Another strategy involves combining ranimustine with other chemotherapeutic agents or targeted therapies. The goal is to exploit different mechanisms of action to achieve a greater therapeutic window. While specific preclinical data on novel combinations are emerging, the principle is well-established for other nitrosoureas. For example, combining nitrosoureas with agents that target DNA repair pathways or specific signaling cascades crucial for tumor survival is a promising avenue. The selection of combination regimens is increasingly guided by the molecular profile of the tumor, aiming for a more personalized treatment approach.

Table 1: Selected Ranimustine Combination Strategies

Combination Agent Cancer Type (Focus) Rationale Preclinical/Clinical Finding
Interferon-beta + Radiotherapy Malignant Glioma Multi-modal attack: Cytotoxicity, Radiosensitization, and Immunomodulation. A study on untreated patients showed a 49% response rate, with longer survival in patients receiving maintenance therapy.
Other Chemotherapies Various Cancers Target distinct cellular pathways to increase efficacy and overcome resistance. General strategy for nitrosoureas; specific preclinical models for ranimustine are under investigation.

| Targeted Therapy | Various Cancers | Inhibit specific molecular pathways essential for tumor growth and survival, complementing Ranimustine's DNA-damaging effect. | Preclinical data supports combining targeted agents with chemotherapy to enhance antitumor activity and address resistance. |

Exploration of Ranimustine with Dual-Action Therapeutic Modalities

Ranimustine itself possesses a dual mechanism of action, a characteristic feature of nitrosourea (B86855) compounds. It functions through two primary chemical processes:

Alkylation: Ranimustine releases a 2-chloroethyl diazonium ion, which is a reactive electrophile. This ion alkylates DNA, primarily at the O6 position of guanine (B1146940). This leads to the formation of interstrand and intrastrand cross-links in the DNA. These cross-links prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

Carbamoylation: The compound also produces an isocyanate moiety, which can react with proteins. This carbamoylation of proteins, including enzymes involved in DNA repair like O6-alkylguanine-DNA alkyltransferase (AGT), can further inhibit the cell's ability to repair the DNA damage caused by alkylation, thus enhancing the drug's cytotoxic effect.

The exploration of novel dual-action modalities builds upon this inherent property. The concept involves designing hybrid molecules that incorporate the ranimustine scaffold with another pharmacophore, aiming to hit two distinct therapeutic targets with a single chemical entity. This approach can offer advantages in terms of pharmacokinetics and the potential to overcome drug resistance. While specific hybrid molecules based on ranimustine are still in early research phases, the strategy of creating dual-target drugs is a significant area of interest in medicinal chemistry.

Advanced In Vitro Modeling for Ranimustine Research

Traditional two-dimensional (2D) cell culture models have limitations in replicating the complex tumor microenvironment (TME). To bridge the gap between preclinical in vitro assays and clinical outcomes, advanced models are being developed and utilized.

Organ-on-a-Chip and Microphysiological Systems

Organ-on-a-chip (OOC) platforms are microfluidic devices that contain living cells in a system designed to mimic the physiological and mechanical environment of human organs. These microphysiological systems (MPS) offer a more accurate in vitro setting to study drug efficacy and toxicity. For ranimustine research, OOC technology holds the potential to:

Model the Blood-Brain Barrier (BBB): Given ranimustine's use in brain tumors, a BBB-on-a-chip could be used to study its penetration efficiency and its effects on both healthy brain cells and tumor cells in a more realistic setting.

Create Tumor Microenvironment Models: OOCs can incorporate various cell types, including tumor cells, stromal cells, and immune cells, along with extracellular matrix components, to better replicate the TME. This would allow for more predictive studies on ranimustine's efficacy in a complex, multi-cellular context.

Personalized Medicine: Patient-derived cells could be cultured on these chips to test individual tumor sensitivity to ranimustine, paving the way for personalized treatment strategies.

Three-Dimensional Cell Culture Models

Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant context than 2D monolayers. These models mimic aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and the development of hypoxic cores, all of which can influence drug response.

Spheroids: These are self-assembled aggregates of cancer cells that can be used for high-throughput drug screening. Their 3D structure often confers increased resistance to chemotherapy compared to 2D cultures, making them a better model for predicting in vivo efficacy.

Organoids: Derived from stem cells or patient tissues, organoids self-organize into structures that closely resemble the architecture and function of the organ of origin. Tumor organoids, or "tumoroids," can be generated from patient biopsies and maintain the genetic and phenotypic heterogeneity of the original tumor. These models are invaluable for studying mechanisms of drug resistance and for screening new drug combinations involving ranimustine in a patient-specific manner.

Innovative Approaches to Overcome Cellular Resistance (Preclinical Focus)

Acquired resistance to chemotherapy is a major obstacle in cancer treatment. Preclinical research is focused on understanding the molecular mechanisms of resistance to alkylating agents like ranimustine and developing strategies to circumvent them.

A key mechanism of resistance to nitrosoureas is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT can remove the alkyl groups from the O6 position of guanine, thereby repairing the DNA damage before it can lead to cell death. High levels of MGMT in tumor cells are associated with resistance to drugs like temozolomide (B1682018) and other nitrosoureas.

Preclinical studies on glioblastoma models have shown that tumor cells can acquire resistance to temozolomide. However, research indicates that other nitrosoureas, such as nimustine (B1678891) and lomustine (B1675051) (which are in the same class as ranimustine), can still be effective against these temozolomide-resistant cells. This suggests that even after resistance to one alkylating agent develops, others may retain efficacy, possibly due to differences in their chemical structure or interaction with cellular repair mechanisms.

Innovative preclinical approaches to overcome resistance include:

Developing MGMT inhibitors: Co-administration of an MGMT inhibitor could deplete the enzyme and re-sensitize resistant tumors to ranimustine.

Targeting alternative DNA repair pathways: Cancer cells can rely on other DNA repair mechanisms when MGMT is absent. Inhibiting these alternative pathways is another potential strategy to enhance ranimustine's efficacy.

Utilizing resistant cell line models: Generating ranimustine-resistant cell lines in the lab allows for detailed molecular analysis to identify the specific genes and pathways involved in the resistance phenotype, providing new targets for co-therapy.

Polyamine Metabolism as a Target for Ranimustine Potentiation

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are small polycationic molecules essential for cell proliferation and survival. Cancer cells often have a dysregulated polyamine metabolism and high intracellular polyamine concentrations to sustain their rapid growth. This dependency makes the polyamine pathway an attractive target for anticancer therapy.

Preclinical studies have demonstrated that depleting intracellular polyamines can potentiate the cytotoxicity of nitrosourea drugs. This is often achieved using α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), the first rate-limiting enzyme in polyamine biosynthesis.

Research on other nitrosoureas has shown that pretreatment with DFMO significantly enhances the antitumor effect of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in brain tumor models without increasing systemic toxicity. The proposed mechanism is that polyamine depletion may alter chromatin structure or inhibit DNA repair processes, making the cancer cells more vulnerable to the DNA damage inflicted by the nitrosourea.

Further strategies to maximize polyamine depletion involve a dual-target approach:

Inhibiting Polyamine Synthesis: Using DFMO to block the de novo synthesis of polyamines.

Blocking Polyamine Transport: Using polyamine transport inhibitors (PTIs) to prevent cancer cells from scavenging polyamines from their microenvironment.

Combining DFMO with a PTI has been shown to cause sustained polyamine depletion and induce cell death in preclinical cancer models. This combination strategy holds significant promise for potentiating the therapeutic effects of ranimustine, particularly in tumors with high polyamine requirements.

Table 2: Key Compounds Mentioned

Compound Name Class/Type
Ranimustine (MCNU) Nitrosourea Alkylating Agent
Interferon-beta Cytokine / Biological Response Modifier
Lomustine (CCNU) Nitrosourea Alkylating Agent
Nimustine (ACNU) Nitrosourea Alkylating Agent
Temozolomide (TMZ) Alkylating Agent
α-difluoromethylornithine (DFMO) Ornithine Decarboxylase (ODC) Inhibitor

| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Nitrosourea Alkylating Agent |

Automation and High-Throughput Screening in Ranimustine Discovery

The evolution of drug discovery has been significantly influenced by the integration of automation and high-throughput screening (HTS). These technologies have revolutionized the process of identifying and optimizing novel therapeutic agents by enabling the rapid testing of vast libraries of chemical compounds. In the context of ranimustine and the broader class of nitrosoureas, automation and HTS offer a powerful paradigm for discovering new analogs with improved efficacy, selectivity, and reduced toxicity.

High-throughput screening is a drug discovery process that leverages automation to test a large number of chemical and/or biological compounds against a specific biological target. promega.com.cn This methodology is a cornerstone of modern pharmaceutical research, allowing for the screening of extensive compound libraries in a cost-effective and timely manner. promega.com.cn The process typically involves miniaturization of assays, robotics for liquid handling and plate management, and sensitive detectors for data acquisition. promega.com.cnatcc.org

The application of HTS is particularly relevant in oncology for identifying cytotoxic compounds and agents that modulate specific cellular pathways involved in cancer progression. youtube.comcreative-bioarray.com For a compound like ranimustine, which functions as a DNA alkylating agent, HTS campaigns can be designed to identify novel molecules that induce DNA damage and subsequent cell death in cancer cells. nih.govmdpi.com

The Role of Automation and Robotics

Automation is the linchpin of HTS, providing the necessary speed, precision, and reproducibility for large-scale screening campaigns. controleng.com Robotic systems are employed for a variety of tasks that would be laborious and prone to error if performed manually. These tasks include:

Compound Management and Plating: Automated systems manage large compound libraries, retrieving specific compounds and accurately dispensing them into microtiter plates.

Liquid Handling: Robotic liquid handlers are used to add reagents, cells, and test compounds to the assay plates with high precision, ensuring consistency across the thousands of wells being tested.

Incubation and Plate Transport: Robotic arms can move plates between different stations, such as incubators and readers, according to a pre-programmed schedule.

Data Acquisition: Automated plate readers and high-content imaging systems are used to measure the output of the assays, generating vast amounts of data. nih.gov

High-Throughput Screening Assays for Ranimustine Analogs

A variety of cell-based HTS assays can be employed to identify and characterize potential ranimustine analogs. These assays are typically designed to measure key cellular events that are indicative of the desired therapeutic effect.

Cytotoxicity and Cell Viability Assays

The primary goal in screening for anticancer agents is to identify compounds that are toxic to cancer cells. Cell viability assays are a common starting point in HTS campaigns. These assays measure the number of viable cells in a population after treatment with a test compound. Common methods include:

Luminescent Assays: These assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), are based on the principle that only metabolically active cells produce ATP. A decrease in the luminescent signal indicates a reduction in cell viability.

Fluorescent Assays: These assays often use dyes that are converted to a fluorescent product by metabolically active cells (e.g., resazurin-based assays).

Colorimetric Assays: Assays like the MTT or XTT assay rely on the enzymatic conversion of a tetrazolium salt to a colored formazan (B1609692) product by viable cells.

DNA Damage Assays

Given that ranimustine's mechanism of action involves DNA alkylation, assays that directly or indirectly measure DNA damage are highly relevant. These can be adapted for a high-throughput format to screen for compounds with a similar mode of action.

γH2AX Staining: Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest markers of DNA double-strand breaks. High-content screening platforms can use automated microscopy and image analysis to quantify the formation of γH2AX foci within cells, providing a direct measure of DNA damage. nih.govspringernature.com

Comet Assay: While traditionally a lower-throughput method, recent advancements have adapted the comet assay (single-cell gel electrophoresis) to a 96-well format, enabling higher-throughput screening for DNA damage. nih.gov

Apoptosis Assays

Compounds that induce significant DNA damage will often trigger apoptosis, or programmed cell death. HTS assays for apoptosis can be used as a secondary screen to confirm the mechanism of cell killing.

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Luminescent or fluorescent assays that measure the activity of caspases (e.g., caspase-3/7) can be readily automated.

Annexin V Staining: Annexin V is a protein that binds to phosphatidylserine, a lipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Flow cytometry or imaging-based HTS can be used to detect Annexin V staining.

Illustrative High-Throughput Screening Campaign for Ranimustine Analogs

The following table provides a hypothetical example of the data that could be generated from a high-throughput screening campaign aimed at discovering novel ranimustine analogs.

Compound IDStructureCytotoxicity (IC50, µM)γH2AX Foci Induction (Fold Change)Caspase-3/7 Activity (Fold Change)Selectivity Index (Normal vs. Cancer Cells)
Ranimustine[Structure of Ranimustine]15.28.56.22.1
Analog-001[Structure of Analog-001]8.710.17.84.5
Analog-002[Structure of Analog-002]25.43.22.11.5
Analog-003[Structure of Analog-003]5.112.39.58.2
Analog-004[Structure of Analog-004]12.89.27.13.8

In this illustrative data, "Analog-003" emerges as a promising hit, demonstrating higher potency (lower IC50), greater induction of DNA damage and apoptosis, and a significantly improved selectivity for cancer cells over normal cells compared to the parent compound, ranimustine.

Data Analysis and Hit Identification

The vast amount of data generated from HTS necessitates sophisticated data analysis pipelines. axxam.com This involves:

Quality Control: Statistical parameters are used to ensure the robustness and reproducibility of the screen.

Hit Selection: Compounds that exhibit activity above a certain threshold are identified as "hits."

Dose-Response Analysis: Hits are then typically re-tested at multiple concentrations to determine their potency (e.g., IC50 values).

The integration of automation and HTS provides a powerful engine for the discovery of novel ranimustine analogs. By enabling the rapid screening of large and diverse chemical libraries, these technologies can accelerate the identification of new drug candidates with improved therapeutic profiles. accscience.com

Q & A

Q. What experimental models are most appropriate for evaluating Ranimustine’s efficacy in acute myeloid leukemia (AML)?

Methodological Answer:

  • In vitro models : Use AML cell lines (e.g., HL-60, KG-1) to assess cytotoxicity via MTT or clonogenic assays. Dose-response curves should account for Ranimustine’s alkylating mechanism, which crosslinks DNA and inhibits replication .
  • In vivo models : Employ xenograft models in immunodeficient mice to study tumor regression and survival outcomes. Include controls for myelosuppression, a common side effect of alkylating agents .
  • Primary patient-derived cells : Isolate blasts from AML patients to evaluate inter-individual variability in drug response, using flow cytometry to measure apoptosis markers (e.g., Annexin V) .

Q. How should dose-response studies for Ranimustine be designed to account for its mechanism of action?

Methodological Answer:

  • Use nonlinear regression models (e.g., log-logistic curves) to estimate IC₅₀ values, ensuring exposure times align with Ranimustine’s short plasma half-life (~30 minutes in preclinical models) .
  • Incorporate pharmacodynamic biomarkers like γH2AX (DNA damage marker) to correlate dose with DNA crosslinking efficiency .
  • Test combinatorial regimens with cytarabine or anthracyclines, using factorial design experiments to identify synergistic/antagonistic effects .

Q. What statistical methods are suitable for analyzing survival outcomes in Ranimustine combination therapy trials?

Methodological Answer:

  • Apply Kaplan-Meier survival analysis with log-rank tests to compare progression-free survival (PFS) between treatment arms. Adjust for covariates (e.g., age, cytogenetic risk) via Cox proportional hazards models .
  • For toxicity data, use Chi-square or Fisher’s exact tests to compare incidence rates of myelosuppression or secondary malignancies .

Advanced Research Questions

Q. How can researchers investigate Ranimustine’s impact on DNA repair pathways in resistant AML subtypes?

Methodological Answer:

  • Perform RNA sequencing or CRISPR-Cas9 screens to identify dysregulated DNA repair genes (e.g., MGMT, XRCC1) in resistant cell lines .
  • Quantify homologous recombination (HR) and non-homologous end joining (NHEJ) activity using reporter assays (e.g., DR-GFP for HR) post-Ranimustine exposure .
  • Validate findings in patient-derived xenografts (PDXs) with CRISPR-edited repair genes to establish causal relationships .

Q. What methodologies are optimal for assessing Ranimustine’s pharmacokinetics in preclinical models?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) or LC-MS/MS to measure plasma and tissue concentrations, accounting for rapid hydrolysis to active metabolites .
  • Apply compartmental pharmacokinetic modeling (e.g., two-compartment model) to estimate clearance rates and volume of distribution in non-human primates .
  • Corrogate pharmacokinetic data with pharmacodynamic endpoints (e.g., leukocyte count nadirs) to define therapeutic windows .

Q. How can biomarkers for Ranimustine resistance be systematically identified and validated?

Methodological Answer:

  • Conduct genome-wide association studies (GWAS) on AML cohorts to link single nucleotide polymorphisms (SNPs) in drug transporters (e.g., ABCB1) or metabolic enzymes with resistance .
  • Use multiplex immunohistochemistry to assess tumor microenvironment factors (e.g., hypoxia markers) that may reduce Ranimustine penetration .
  • Validate candidates in isogenic cell lines engineered to overexpress/knockout candidate genes, followed by functional rescue experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.